molecular formula C17H23N3O3 B4943657 1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone

1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone

Cat. No. B4943657
M. Wt: 317.4 g/mol
InChI Key: BQBHJEFAYFYFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPIP is a small molecule that belongs to the class of imidazolidinones, which are known for their diverse biological activities.

Scientific Research Applications

1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied as a potential anti-tumor agent in animal models.
In drug discovery, this compound has been used as a scaffold for the design of novel compounds with improved biological activities. This compound derivatives have been synthesized and tested for their potential as anti-inflammatory, antiviral, and antibacterial agents.

Mechanism of Action

The mechanism of action of 1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone involves its interaction with various molecular targets, including the NMDA receptor, the sigma-1 receptor, and the histone deacetylase (HDAC) enzyme. This compound has been shown to enhance the activity of the NMDA receptor by binding to a specific site on the receptor. This compound also binds to the sigma-1 receptor, which is involved in various cellular processes such as ion channel regulation and stress response. This compound has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of synaptic plasticity, the inhibition of cancer cell growth, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone in lab experiments is its small size, which allows for easy synthesis and modification. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone. One direction is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another direction is the investigation of the role of this compound in the regulation of epigenetic processes, such as DNA methylation and histone modification. This compound may also have potential applications in the field of regenerative medicine, as it has been shown to enhance the differentiation of stem cells. Finally, the use of this compound as a tool for the study of molecular mechanisms underlying various diseases, such as cancer and neurodegenerative diseases, may lead to the development of new treatments and therapies.

Synthesis Methods

The synthesis of 1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone involves the reaction between 4-(benzyloxy)-1-piperidinecarboxylic acid and N-(tert-butoxycarbonyl)-L-histidine methyl ester, followed by deprotection and cyclization. The yield of this compound can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

1-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16(12-20-11-8-18-17(20)22)19-9-6-15(7-10-19)23-13-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBHJEFAYFYFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C(=O)CN3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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